molecular formula C5H2ClF3N2O B1435382 2-Chloro-4-(trifluoromethoxy)pyrimidine CAS No. 1261884-70-1

2-Chloro-4-(trifluoromethoxy)pyrimidine

Cat. No.: B1435382
CAS No.: 1261884-70-1
M. Wt: 198.53 g/mol
InChI Key: JYXSDTLXZFNLSS-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with trifluoromethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or tetrahydrofuran and a base like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Coupling reactions: Reagents include boronic acids and palladium catalysts. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleoph

Biological Activity

2-Chloro-4-(trifluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both chlorine and trifluoromethoxy functional groups, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for medicinal chemistry.

  • Molecular Formula : C5H3ClF3N2O
  • Molecular Weight : 202.54 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have reported that certain pyrimidines inhibit the growth of various bacterial strains, including E. coli and S. aureus .
  • Anti-inflammatory Effects : Pyrimidine derivatives are also noted for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Anticancer Potential : Some pyrimidines have been investigated for their cytotoxic effects against cancer cell lines. For example, modifications in the pyrimidine structure can enhance activity against specific cancer types by inducing apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship (SAR) studies. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's ability to interact with biological targets. This is particularly relevant in anti-inflammatory and anticancer activities .
  • Positioning of Functional Groups : The positioning of chlorine and trifluoromethoxy groups on the pyrimidine ring significantly influences the compound's reactivity and biological efficacy .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives, providing insights into their potential applications:

  • Anti-inflammatory Studies : A study assessing the anti-inflammatory potential of various pyrimidine derivatives found that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs such as indomethacin. Specifically, derivatives with halogen substitutions showed enhanced COX inhibition .
  • Antimicrobial Activity Assessment : In vitro assays demonstrated that several pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity Evaluations : Research involving cancer cell lines revealed that specific modifications to the pyrimidine core led to increased cytotoxicity against HeLa and K562 cell lines, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
Anti-inflammatoryCOX inhibition comparable to indomethacin
CytotoxicityEnhanced effects against cancer cell lines

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSDTLXZFNLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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